4-Methoxy-6-nitro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

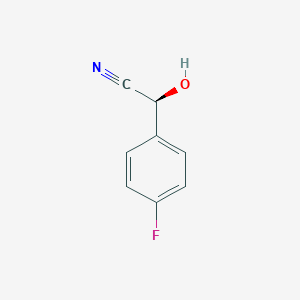

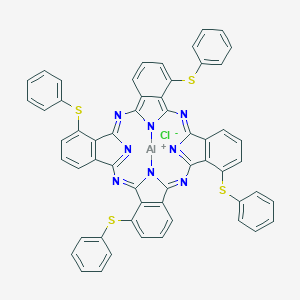

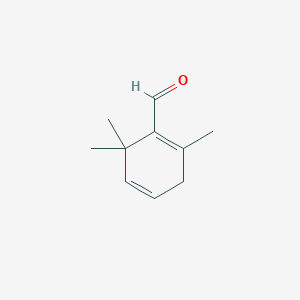

“4-Methoxy-6-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O3 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 6-methoxy-4-nitro-1H-indole .

Synthesis Analysis

The synthesis of indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, has been a topic of interest in recent years . The total synthesis of ibogaine, a related compound, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .Physical And Chemical Properties Analysis

“4-Methoxy-6-nitro-1H-indole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown potential in combating microbes . Their unique structure allows them to interact with various biological targets, making them effective antimicrobial agents .

Treatment of Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological activities makes them versatile in addressing different types of health issues .

Antiviral Activity

Some indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-HIV Activity

Indole derivatives have also been explored for their anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives possess antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related health problems .

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic activity . They can potentially help regulate blood sugar levels and manage diabetes .

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . Their unique structure allows them to inhibit the life cycle of malaria parasites .

Safety and Hazards

Future Directions

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the structure of the derivative and the nature of the target.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific derivative and its targets.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .

properties

IUPAC Name |

4-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175913-41-4 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)